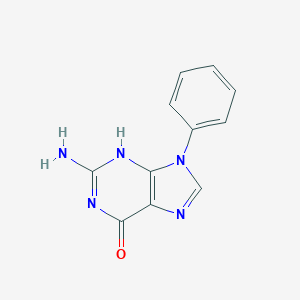

9-Phenylguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-phenyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)13-6-16(9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVSLVYAFGLDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162706 | |

| Record name | 9-Phenylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14443-33-5 | |

| Record name | 9-Phenylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014443335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PHENYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM4H84L8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Phenylguanine and its Derivatives as Viral Thymidine Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of 9-Phenylguanine and its derivatives, a class of compounds that have garnered significant interest for their potent and selective inhibition of viral thymidine kinases, particularly from Herpes Simplex Virus (HSV). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, synthesis, and biological activity of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Viral Thymidine Kinase Inhibition

The selective inhibition of viral enzymes is a cornerstone of modern antiviral therapy. Herpes Simplex Virus (HSV) thymidine kinase (TK) represents a prime target due to its crucial role in the viral replication cycle and its distinct substrate specificity compared to its human counterpart[1]. HSV TK phosphorylates thymidine to thymidine monophosphate, which is subsequently converted to thymidine triphosphate and incorporated into the replicating viral DNA. The viral enzyme, unlike the host cellular TK, can phosphorylate a broader range of nucleoside analogs. This differential specificity allows for the design of selective inhibitors that target virus-infected cells, minimizing toxicity to uninfected host cells[2].

This compound serves as the scaffold for a class of potent non-substrate inhibitors of HSV TK. While this compound itself shows inhibitory activity, its derivatives, particularly those with substitutions at the N2 and 9-positions, have demonstrated significantly enhanced potency. This guide will delve into the core characteristics of this compound and explore the structure-activity relationships of its more potent analogs.

Chemical Structure and Physicochemical Properties of this compound

Chemical Structure

This compound is a purine derivative characterized by a phenyl group attached to the nitrogen at position 9 of the guanine core.

Diagram of the Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value (Computed/Estimated) | Source |

| Molecular Weight | 227.22 g/mol | [PubChem][3] |

| Molecular Formula | C₁₁H₉N₅O | [PubChem][3] |

| Topological Polar Surface Area | 85.3 Ų | [PubChem][3] |

| pKa (weak acid) | ~8-9 | [Wikipedia][5] |

| pKa (weak base) | ~2-3 | [Wikipedia][5] |

| Solubility | Sparingly soluble in water | [Microbe Notes][6] |

Note: pKa values are estimated based on the parent purine structure. Solubility is generally low for purine bases in aqueous solutions but can be increased in acidic or basic conditions, or in organic solvents like DMSO.

Synthesis of this compound

The synthesis of 9-substituted guanines can be achieved through several routes. A common and effective method involves the nucleophilic substitution of a leaving group at the 9-position of a protected guanine precursor or a related purine. The following protocol describes a plausible synthesis of this compound based on the alkylation of a silylated guanine derivative, a method known for its regioselectivity for the N-9 position.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Persilylation of Guanine

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add guanine (1 equivalent).

-

Add hexamethyldisilazane (HMDS, 5-10 equivalents) and a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux (approximately 130-135 °C) under a nitrogen atmosphere until the guanine dissolves, typically for 12-16 hours.

-

After the reaction is complete, cool the mixture and remove the excess HMDS by distillation under reduced pressure. The resulting persilylated guanine is used directly in the next step without further purification.

Step 2: Phenylation

-

To the flask containing the persilylated guanine, add a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a phenylating agent (1.1 equivalents), such as iodobenzene or bromobenzene, along with a suitable catalyst and base if necessary (e.g., a copper catalyst and potassium carbonate for an Ullmann-type coupling).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Purification

-

Quench the reaction mixture by the slow addition of methanol or water to hydrolyze the silyl groups.

-

The crude this compound will precipitate out of the solution. Filter the solid and wash it with a suitable solvent to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure this compound.

Biological Activity and Mechanism of Action

Inhibition of Herpes Simplex Virus Thymidine Kinase

This compound and its derivatives are potent inhibitors of HSV-1 and HSV-2 thymidine kinases[2][7]. While the parent compound exhibits inhibitory activity, derivatives with substituents on the phenyl ring and at the N2 position have shown significantly greater potency[2]. For instance, N2-[m-(trifluoromethyl)phenyl]guanine is a highly potent inhibitor of both HSV-1 and HSV-2 TK[2].

| Compound | Target | IC₅₀ (µM) | Source |

| N2-[m-(trifluoromethyl)phenyl]guanine (mCF3-PG) | HSV-1 TK | 0.1 | [Hildebrand et al., 1990][2] |

| N2-[m-(trifluoromethyl)phenyl]guanine (mCF3-PG) | HSV-2 TK | 0.1 | [Hildebrand et al., 1990][2] |

| 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG) | HSV-1 TK | Potent Inhibitor | [Wright et al., 1990][7] |

Mechanism of Action

N2-phenylguanine derivatives act as competitive inhibitors of HSV TK with respect to the natural substrate, thymidine[7][8]. This indicates that they bind to the active site of the enzyme, preventing the binding and phosphorylation of thymidine. Molecular docking studies of related 9-substituted purine analogs with HSV-1 TK suggest that the purine ring occupies the thymidine binding site, forming hydrogen bonds with key amino acid residues, while the 9-substituent extends into a more hydrophobic region of the active site[3].

Signaling Pathway: Inhibition of Viral DNA Synthesis

Caption: this compound derivatives competitively inhibit HSV thymidine kinase, blocking the phosphorylation of thymidine and subsequent viral DNA synthesis.

Experimental Protocols for Biological Evaluation

Thymidine Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound and its derivatives against HSV thymidine kinase. The assay measures the phosphorylation of a radiolabeled substrate in the presence and absence of the inhibitor.

Materials:

-

Recombinant HSV-1 or HSV-2 Thymidine Kinase

-

[³H]-Thymidine

-

ATP solution

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

This compound or derivative stock solution (in DMSO)

-

DEAE-cellulose filter discs

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Thymidine.

-

Prepare serial dilutions of the this compound derivative in the assay buffer.

-

In a microcentrifuge tube, add the reaction mixture, the inhibitor dilution (or vehicle control), and the recombinant HSV TK to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a small volume of cold EDTA solution.

-

Spot an aliquot of each reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with water or a weak buffer to remove unreacted [³H]-Thymidine.

-

Dry the filter discs and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Plaque Reduction Assay

This assay determines the antiviral activity of this compound derivatives against HSV in a cell-based system.

Materials:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

Cell culture medium (e.g., DMEM with FBS)

-

This compound or derivative stock solution

-

Overlay medium (e.g., medium with methylcellulose or agarose)

-

Crystal violet staining solution

-

6-well plates

Protocol:

-

Seed Vero cells in 6-well plates and grow them to confluency.

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Prepare a viral inoculum at a concentration that will produce a countable number of plaques.

-

Aspirate the medium from the confluent cell monolayers and infect the cells with the viral inoculum.

-

Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Remove the viral inoculum and add the overlay medium containing the different concentrations of the inhibitor (or vehicle control).

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix the cells with a suitable fixative (e.g., methanol or formaldehyde).

-

Stain the cells with crystal violet solution and then gently wash with water.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the EC₅₀ value.

Conclusion

This compound and its derivatives represent a promising class of antiviral compounds that selectively target HSV thymidine kinase. Their mechanism as competitive inhibitors provides a clear rationale for their activity. The synthetic routes and biological evaluation methods detailed in this guide offer a solid foundation for researchers to further explore and optimize these compounds for potential therapeutic applications. Future work in this area could focus on synthesizing novel derivatives with improved potency and pharmacokinetic properties, as well as exploring their efficacy in in vivo models of HSV infection.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135415592, this compound. Retrieved from [Link]

-

Maga, G., Focher, F., Wright, G. E., Capobianco, M., Garbesi, A., Bendiscioli, A., & Spadari, S. (1994). Kinetic studies with N2-phenylguanines and with L-thymidine indicate that herpes simplex virus type-1 thymidine kinase and thymidylate kinase share a common active site. The Biochemical journal, 304(Pt 2), 433–438. [Link]

-

Wright, G. E., Brown, N. C., & Spadari, S. (1990). Synthesis, properties, and pharmacokinetic studies of N2-phenylguanine derivatives as inhibitors of herpes simplex virus thymidine kinases. Journal of medicinal chemistry, 33(1), 197–202. [Link]

-

Lossani, A., Savi, L., Manikowski, A., Maioli, A., Gambino, J., Focher, F., Spadari, S., & Wright, G. E. (2012). N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases. Journal of molecular biochemistry, 1(1), 21–25. [Link]

-

Wikipedia. (2023). Purine. In Wikipedia. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Hildebrand, C., Sandoli, D., Focher, F., Gambino, J., Ciarrocchi, G., Spadari, S., & Wright, G. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of medicinal chemistry, 33(1), 203–206. [Link]

-

Lossani, A., Savi, L., Manikowski, A., Maioli, A., Gambino, J., Focher, F., Spadari, S., & Wright, G. E. (2012). N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases. Journal of molecular biochemistry, 1(1), 21–25. [Link]

-

Singh, U. P., Bhat, H. R., Gaikwad, A., Sharma, G., & Singh, R. K. (2012). A new nucleoside analogue with potent activity against mutant sr39 Herpes Simplex Virus-1 (HSV-1) thymidine kinase (TK). Bioorganic & medicinal chemistry letters, 22(19), 6211–6214. [Link]

-

Wright, G. E., & Dudycz, L. W. (1984). Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. Journal of medicinal chemistry, 27(2), 175–181. [Link]

-

Dračínský, M., & Bouř, P. (2011). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic resonance in chemistry : MRC, 49(10), 643–650. [Link]

-

Maga, G., Focher, F., Wright, G. E., Capobianco, M., Garbesi, A., Bendiscioli, A., & Spadari, S. (1994). Kinetic studies with N2-phenylguanines and with L-thymidine indicate that herpes simplex virus type-1 thymidine kinase and thymidylate kinase share a common active site. The Biochemical journal, 304 ( Pt 2), 433–438. [Link]

-

Rojas-Guevara, J., Avilés-Reyes, V. A., Rivera-Piza, A., Torres, E., Tiznado, W., & Cobo, J. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules (Basel, Switzerland), 27(9), 2914. [Link]

-

Thapa, B., & Schlegel, H. B. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The journal of physical chemistry. A, 127(16), 3656–3663. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US5565565A - Preparation of N-9 substituted guanine compounds.

-

Kandeel, M., & Al-Taweel, A. M. (2023). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. International Journal of Molecular Sciences, 24(23), 16670. [Link]

-

Zala, P., Gulin, J., Žuna, K., Stanković, T., Sedić, M., & Hranjec, M. (2023). N-Edited Guanine Isosteres. Molecules (Basel, Switzerland), 28(14), 5406. [Link]

-

Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. Retrieved from [Link]

-

Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. [Link]

-

Kidder, G. W., & Dewey, V. C. (1949). Biological activity of substituted purines. Journal of Biological Chemistry, 179(1), 181-187. [Link]

-

Ogilvie, K. K., & Hanna, H. R. (1983). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 61(12), 2702-2707. [Link]

-

Bacon, T. H., & Howard, B. A. (1996). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial agents and chemotherapy, 40(12), 2774–2778. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Gebhardt, B. M., Kaufman, H. E., & Hill, J. M. (1996). Effect of 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, on clinical recurrences of ocular herpetic keratitis in squirrel monkeys. Antiviral research, 33(1), 65–72. [Link]

-

Gebhardt, B. M., Wright, G. E., Xu, H., Focher, F., Spadari, S., & Kaufman, H. E. (1996). 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, suppresses herpes virus reactivation in mice. Antiviral research, 30(2-3), 87–94. [Link]

-

Shibata, T., Glynn, N., McNeill, D. R., & Williams, D. M. (2011). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Organic & biomolecular chemistry, 9(11), 4121–4127. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

UniProt. (n.d.). TK - Thymidine kinase - Human herpesvirus 1 (HHV-1). Retrieved from [Link]

-

NIST. (n.d.). 9,10-Phenanthrenedione. In NIST Chemistry WebBook. Retrieved from [Link]

-

Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193. [Link]

-

Kuzmanova, E., Spanou, M., Leckie, E., & Zhelev, N. (2017). Validation of a novel HPLC-based serum thymidine kinase assay for breast cancer detection. BioDiscovery, 20, e14563. [Link]

-

SpectraBase. (n.d.). 9-Methyl-purine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Kuzmanova, E., Spanou, M., Leckie, E., & Zhelev, N. (2017). Validation of a novel HPLC-based serum thymidine kinase assay for breast cancer detection. BioDiscovery, 20, e14563. [Link]

-

Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]

-

Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

-

Zhang, Y., Bhayana, B., & Rybak, M. J. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279. [Link]

-

Kumar, A., & Singh, R. K. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & medicinal chemistry letters, 21(21), 6439–6442. [Link]

-

Al-Ostath, A., Al-Qaisi, A., & Taha, M. O. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC medicinal chemistry, 13(8), 985–996. [Link]

-

Patsnap. (2025). FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. Retrieved from [Link]

-

Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in experimental medicine and biology, 486, 399–403. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kassislab.hms.harvard.edu [kassislab.hms.harvard.edu]

- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 5. Purine - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. [PDF] Computational Estimation of the PKa's of Purines and Related Compounds | Semantic Scholar [semanticscholar.org]

- 8. Kinetic studies with N2-phenylguanines and with L-thymidine indicate that herpes simplex virus type-1 thymidine kinase and thymidylate kinase share a common active site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Phenylguanine (CAS Number: 14443-33-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

9-Phenylguanine, a synthetic derivative of the natural purine base guanine, represents a molecule of significant interest within medicinal chemistry and drug discovery. As a member of the broader class of purine analogs, it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research. This guide provides a comprehensive technical overview of this compound, consolidating available information and offering expert insights into its synthesis, characterization, and biological significance. While direct experimental data for this compound is limited in publicly accessible literature, this document leverages data from closely related analogs and established chemical principles to provide a robust framework for researchers.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 14443-33-5 | [1] |

| Molecular Formula | C₁₁H₉N₅O | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| IUPAC Name | 2-amino-9-phenyl-1,9-dihydro-6H-purin-6-one | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N | [1] |

| InChI Key | XOVSLVYAFGLDMS-UHFFFAOYSA-N | [1] |

Structural Elucidation:

This compound features a purine core, which is a fused bicyclic system composed of a pyrimidine and an imidazole ring. The key structural modification is the presence of a phenyl group covalently bonded to the nitrogen atom at position 9 (N9) of the purine ring.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Workflow:

Sources

The Emergence of a Scaffold: An In-Depth Technical Guide to the Discovery and History of 9-Phenylguanine

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of medicinal chemistry and drug development, the purine scaffold stands as a cornerstone for therapeutic innovation. Among its myriad derivatives, 9-Phenylguanine has emerged as a significant entity, not necessarily as a therapeutic agent in its own right, but as a foundational structure for the development of potent antiviral and other medicinal compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound and its derivatives.

A Legacy of Rational Drug Design: The Historical Context of this compound's Genesis

The story of this compound is intrinsically linked to the revolutionary work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories in the mid-20th century.[1] Their pioneering approach of "rational drug design" marked a paradigm shift from the trial-and-error methods of the time.[1] Hitchings and Elion's work, which would later earn them the 1988 Nobel Prize in Physiology or Medicine, was predicated on the idea of creating molecules that could interfere with the metabolic pathways of cancer cells and pathogens by mimicking the natural building blocks of DNA and RNA, the purines and pyrimidines.[1]

This systematic exploration involved the synthesis and biological evaluation of a vast number of purine analogs. While a singular, high-impact publication heralding the "discovery" of the parent this compound molecule is not readily apparent, its creation can be understood as a logical step within the broader investigation of 9-substituted purines. The foundational work on the synthesis of 9-alkylpurines and other derivatives laid the chemical groundwork from which this compound would have emerged as a subject of scientific inquiry.

Chemical Properties and Synthesis

This compound is a purine derivative characterized by a phenyl group attached to the nitrogen atom at the 9-position of the guanine ring. This substitution significantly alters the molecule's physicochemical properties compared to its parent nucleobase, guanine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₅O | PubChem CID 135415592 |

| Molecular Weight | 227.22 g/mol | PubChem CID 135415592 |

| IUPAC Name | 2-amino-9-phenyl-1,7-dihydropurin-6-one | PubChem CID 135415592 |

| CAS Number | 14443-33-5 | PubChem CID 135415592 |

Synthetic Approach: A Generalized Protocol

While the precise, first-ever synthesis of this compound is not easily traced in historical literature, a common and effective method for the synthesis of 9-arylpurines involves the construction of the purine ring system from substituted imidazole precursors. A representative synthesis of a closely related analog, 9-Phenyl-9H-purin-6-amine (9-phenyladenine), provides a clear blueprint for how this compound can be synthesized.[2]

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on established methods for 9-arylpurine synthesis.

Objective: To synthesize this compound from a suitable imidazole precursor.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile This intermediate is a key building block and can be synthesized through a multi-step process, often starting from simpler acyclic precursors.

Step 2: Cyclization to form the Purine Ring

-

The 5-amino-1-phenyl-1H-imidazole-4-carbonitrile is reacted with a source of the C6 and N1 atoms of the purine ring. A common reagent for this is a mixture of triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O).[2]

-

This initial reaction forms an intermediate imidate.

-

Subsequent reaction with an appropriate nitrogen source, such as ammonia for adenine synthesis or a protected amine for guanine synthesis, leads to the formation of the pyrimidine portion of the purine ring.[2] For this compound, a variation of this step would be required to introduce the 2-amino group and the 6-oxo group.

Step 3: Purification The final product, this compound, is then purified using standard laboratory techniques such as recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential of Derivatives

While this compound itself has not been extensively developed as a therapeutic agent, its structural framework has been instrumental in the creation of highly active derivatives, particularly in the antiviral field.

Inhibition of Herpes Simplex Virus (HSV) Thymidine Kinase

A significant breakthrough in the application of the this compound scaffold came with the development of N²-phenyl-9-(hydroxyalkyl)guanines. A prominent example is 9-(4-Hydroxybutyl)-N²-phenylguanine (HBPG) . This compound was identified as a potent and selective inhibitor of Herpes Simplex Virus (HSV) thymidine kinase (TK).[1]

Viral TK is crucial for the phosphorylation of nucleoside analogs, a key step in their activation to antiviral agents.[1] HBPG was found to effectively suppress the reactivation of HSV-1 in vivo.[1]

Mechanism of Action:

The primary mechanism of action for HBPG and related compounds is the inhibition of viral thymidine kinase.[1] This inhibition prevents the phosphorylation of natural nucleosides required for viral DNA replication. Interestingly, while being a potent inhibitor, HBPG was also found to be an efficient substrate for HSV TK.[1] However, its triphosphate form is a poor inhibitor of HSV DNA polymerase, suggesting that its primary antiviral effect is mediated through the inhibition of TK, thereby preventing the activation of other nucleoside substrates necessary for viral replication.

Caption: Mechanism of action of HBPG as an HSV thymidine kinase inhibitor.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data related to the biological activity of HBPG.

Table 2: In Vivo Efficacy of HBPG against HSV-1 Reactivation

| Animal Model | Treatment | Outcome | Reference |

| Squirrel Monkeys | Intraperitoneal injections of HBPG (150 mg/kg) | Significantly reduced the number of corneas with recurrences of herpetic keratitis compared to controls. | [1] |

Future Directions and Conclusion

The discovery and subsequent development of derivatives based on the this compound scaffold exemplify the power of rational drug design. From its conceptual origins in the pioneering work of Hitchings and Elion to the development of potent antiviral agents like HBPG, this chemical entity has proven its value in medicinal chemistry.

Future research may focus on several key areas:

-

Exploration of other therapeutic areas: The this compound scaffold could be explored for its potential in other diseases, such as cancer or inflammatory conditions, by modifying the substituents on the purine ring and the phenyl group.

-

Structure-Activity Relationship (SAR) studies: Further SAR studies could lead to the design of even more potent and selective inhibitors of viral enzymes or other therapeutic targets.

-

Development of novel synthetic methodologies: The development of more efficient and versatile synthetic routes to 9-arylpurines will facilitate the generation of diverse chemical libraries for high-throughput screening.

References

-

Yahyazadeh, A., & Habibi, F. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. E-Journal of Chemistry, 4(3), 372-375. Available at: [Link]

-

Gebhardt, B. M., Wright, G. E., & Kaufman, H. E. (1996). Effect of 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, on clinical recurrences of ocular herpetic keratitis in squirrel monkeys. Antiviral Research, 33(1), 65-72. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 9-Phenylguanine Analogs for Therapeutic Development

Executive Summary

Guanine analogs have long been a cornerstone of medicinal chemistry, leading to landmark antiviral and anticancer therapies. Within this broad class, the 9-phenylguanine scaffold has emerged as a particularly versatile and potent pharmacophore. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological effects of these compounds. We will dissect the nuanced roles of each structural component—the core guanine heterocycle, the critical C9-substituent, and various modifications on the phenyl ring and purine system. Through case studies focused on viral thymidine kinases and human purine nucleoside phosphorylase, this document elucidates the causal relationships between molecular architecture and inhibitory potency. We will detail field-proven experimental workflows, from chemical synthesis to biological characterization, offering researchers and drug development professionals a robust framework for designing the next generation of this compound-based therapeutics.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The journey of purine analogs in medicine is a testament to the power of scaffold-based drug design. The clinical success of compounds like acyclovir, which mimics the natural nucleoside guanosine, validated the purine core as a template for enzyme inhibition. The subsequent exploration of modifications at the 9-position of the guanine ring sought to enhance affinity, selectivity, and pharmacokinetic properties. The introduction of a phenyl group, either directly or via a linker at the N9 position, marked a significant leap. This modification provided a vector for exploring a vast chemical space through phenyl ring substitutions, allowing for fine-tuning of electronic and steric properties to optimize interactions within the active sites of various enzymes.

Initially investigated for their antiviral properties, this compound analogs have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. These include viral thymidine kinases (TK), crucial for the replication of herpes simplex viruses (HSV), and human purine nucleoside phosphorylase (PNPase), a key target for T-cell selective immunosuppression.[1][2] This guide will systematically deconstruct the SAR of this scaffold, providing a foundation for rational drug design.

Core Structural Features and Their Impact on Activity (The SAR Narrative)

The biological activity of a this compound analog is not dictated by a single feature but by the synergistic interplay of its constituent parts. Understanding this interplay is fundamental to optimizing potency and selectivity.

The Guanine Core: The Anchor for Molecular Recognition

The 2-amino-6-oxo-purine structure of guanine is the foundational element, providing the necessary hydrogen bonding donors and acceptors to interact with conserved residues in the active sites of target enzymes. The exocyclic amine at C2 and the carbonyl group at C6 are particularly crucial for forming specific hydrogen bonds that anchor the inhibitor within the binding pocket, mimicking the interactions of the natural substrate.

The C9-Substituent: The Gateway to Specificity and Potency

The substituent at the N9-position is arguably the most critical determinant of a guanine analog's specific biological activity.

-

From Acyclic Chains to Phenyl Rings: Early acyclic nucleoside analogs like acyclovir and ganciclovir feature flexible hydroxyalkyl chains that, once phosphorylated, act as DNA chain terminators. The strategic shift to incorporating a phenyl group at this position opened new avenues. For instance, 9-benzylguanine was identified as a weak inhibitor of human PNPase.[1] This finding established that a hydrophobic group at N9 could be accommodated by the enzyme's active site.

-

The Phenyl Ring as a Modulatable Scaffold: The true power of the phenyl group lies in its capacity for substitution. By adding various functional groups at the ortho, meta, and para positions, medicinal chemists can precisely modulate the analog's electronic and hydrophobic character. This allows for the optimization of van der Waals and other non-covalent interactions with the target protein, dramatically enhancing binding affinity.

The N2-Phenyl Group: Enhancing Affinity in Viral Kinases

A key variation on this theme involves attaching the phenyl group to the exocyclic N2-amine, creating N2-phenylguanines. This class of compounds has proven to be particularly effective as inhibitors of HSV thymidine kinases.[2] Quantitative Structure-Activity Relationship (QSAR) studies have revealed specific patterns for these inhibitors:

-

Positional Effects: The potency of N2-phenylguanines is highly sensitive to the position of substituents on the phenyl ring.[2]

-

Hydrophobicity and Electronics: Potency correlates positively with the hydrophobicity (π values) of meta substituents but negatively with that of para substituents.[2] Furthermore, electron-withdrawing groups (measured by σ constants) at the meta position and resonance effects (R parameter) at the para position also positively influence inhibitory activity.[2]

-

Optimal Substitution: These studies identified N2-[m-(trifluoromethyl)phenyl]guanine as a highly potent inhibitor of both HSV-1 and HSV-2 thymidine kinases.[2]

The logical relationship between these structural modifications and the resulting biological activity is a cornerstone of rational drug design.

Caption: Experimental workflow for HSV TK inhibitor discovery.

Protocol: HPLC-Based HSV-1 TK Phosphorylation Assay

This protocol provides a self-validating system to quantify the conversion of an analog to its monophosphate form, directly measuring its interaction with the target enzyme. [3] Objective: To determine the extent to which this compound analogs are phosphorylated by HSV-1 TK.

Materials:

-

Recombinant HSV-1 TK

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT.

-

Test Compounds (analogs) dissolved in DMSO (e.g., 20 mM stock).

-

Positive Control: 9-(4-Hydroxybutyl)guanine (HBG).

-

Quenching Solution: 0.5 M HCl.

-

HPLC system with a C18 reverse-phase column.

-

Mobile Phase: Gradient of Buffer A (50 mM NH₄H₂PO₄, pH 3.7) and Buffer B (Methanol).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

5 µL of Assay Buffer (10x concentration).

-

5 µL of ATP (50 mM).

-

Test compound to a final concentration of 200 µM.

-

Recombinant HSV-1 TK (approx. 2 Units).

-

Add nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 40 minutes).

-

Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.

-

Neutralization & Preparation: Neutralize the reaction with an appropriate volume of NaOH. Centrifuge at high speed for 5 minutes to pellet the denatured enzyme.

-

HPLC Analysis:

-

Inject a defined volume (e.g., 20 µL) of the supernatant onto the C18 column.

-

Run a gradient elution to separate the unreacted parent compound from its phosphorylated product. The monophosphate product will be more polar and thus have a shorter retention time. [3] * Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Quantification: Calculate the percentage of conversion by integrating the peak areas of the parent compound and the monophosphate product. Compare this to the conversion of the positive control, HBG.

Data Presentation: SAR of N2-Phenylguanines against HSV TKs

The following table summarizes representative SAR data, illustrating the impact of phenyl ring substitution on inhibitory potency.

| Compound ID | Substituent on N2-Phenyl Ring | HSV-1 TK IC₅₀ (µM) | HSV-2 TK IC₅₀ (µM) |

| 1 | None (N2-Phenylguanine) | 15 | 8 |

| 2 | 3-CF₃ (meta-Trifluoromethyl) | 0.8 | 0.3 |

| 3 | 4-Cl (para-Chloro) | 25 | 12 |

| 4 | 3-CH₃ (meta-Methyl) | 5 | 2.5 |

| 5 | 4-OCH₃ (para-Methoxy) | 40 | 22 |

| Data is illustrative, based on trends reported in the literature. | |||

| [2] |

Case Study 2: Inhibition of Purine Nucleoside Phosphorylase (PNPase)

Therapeutic Rationale: Human PNPase is a key enzyme in the purine salvage pathway. Genetic deficiency of PNPase leads to a profound T-cell immunodeficiency, as T-cells accumulate toxic levels of dGTP. Therefore, inhibitors of PNPase are sought as T-cell selective immunosuppressive agents for treating T-cell mediated autoimmune diseases and T-cell cancers. [1]

Multisubstrate Analog Design

A powerful strategy for designing potent enzyme inhibitors is to create a single molecule that mimics multiple substrates simultaneously. PNPase catalyzes the reversible phosphorolysis of purine nucleosides (like inosine) in the presence of inorganic phosphate. A multisubstrate analog inhibitor for PNPase would therefore possess features that bind to both the purine-binding site and the phosphate-binding site. [1] 9-Benzylguanine is a weak inhibitor, binding only to the purine site. The breakthrough came from linking a phosphonic acid group to the benzyl ring, creating 9-[(phosphonoalkyl)benzyl]guanines. This modification allows the inhibitor to occupy both sites, dramatically increasing potency by over 6000-fold in optimal cases. [1]

Caption: Multisubstrate analog inhibition of PNPase.

Protocol: Spectrophotometric PNPase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound analogs against human PNPase.

Principle: This assay uses a coupled enzyme system. PNPase converts inosine to hypoxanthine, which is then oxidized by xanthine oxidase to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm.

Materials:

-

Human Erythrocyte PNPase.

-

Xanthine Oxidase.

-

Assay Buffer: 50 mM KH₂PO₄ (pH 7.5).

-

Substrate: Inosine.

-

Test Compounds (inhibitors) dissolved in DMSO.

Procedure:

-

Reaction Mixture: In a UV-transparent 96-well plate or cuvette, add:

-

Assay Buffer.

-

Xanthine Oxidase (sufficient concentration for coupling).

-

Varying concentrations of the test inhibitor.

-

PNPase enzyme.

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation: Start the reaction by adding the substrate, inosine.

-

Monitoring: Immediately place the plate/cuvette in a spectrophotometer and monitor the change in absorbance at 293 nm over time (e.g., every 30 seconds for 10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Ki value, based on the known Km of the substrate. The most potent inhibitors exhibit competitive kinetics with respect to both inosine and phosphate. [1]

-

Data Presentation: SAR of 9-[(Phosphonoalkyl)benzyl]guanines against PNPase

| Compound ID | Linker from Benzyl Ring to Phosphonate | Position on Ring | Ki (nM) |

| 6 | -O-CH₂- | meta | 5.8 |

| 7 | -S-CH₂- | meta | 1.1 |

| 8 | -CH₂-CH₂- | meta | >1000 |

| 9 | -O-CH₂- | para | 65 |

| 10 | 9-Benzylguanine | N/A | >6000 |

| Data derived from published reports. | |||

| [1] |

Synthetic Strategies and Methodologies

The synthesis of this compound analogs is a critical component of SAR studies. A common and versatile approach involves building the purine ring system from substituted pyrimidine precursors.

Protocol: General Synthesis of 6,8,9-Trisubstituted Purine Analogs

This multi-step synthesis demonstrates a reliable pathway to generate diverse purine analogs for biological evaluation. [4]

Caption: Synthetic pathway to trisubstituted purine analogs.

Procedure:

-

Step A (Nucleophilic Substitution): Start with 4,6-dichloro-5-nitropyrimidine. React it with a primary amine (e.g., cyclopentylamine) to selectively displace one of the chlorine atoms.

-

Step B (Reduction): Reduce the nitro group on the pyrimidine ring to an amine using a standard method like catalytic hydrogenation (H₂ over Pd/C), yielding a diaminopyrimidine intermediate.

-

Step C (Cyclization): Treat the diaminopyrimidine with an appropriate aldehyde (e.g., 4-phenoxybenzaldehyde) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). This facilitates a cyclization reaction to form the imidazole part of the purine ring system. [4]4. Step D (Final Substitution): The remaining chlorine atom on the purine ring is then displaced by reacting the intermediate with a nucleophile, such as a substituted phenylpiperazine, to yield the final 6,8,9-trisubstituted purine analogs. [4] This modular approach allows for the introduction of diversity at three key positions (N9, C8, and C6), enabling extensive SAR exploration.

Future Directions and Emerging Opportunities

The this compound scaffold is far from fully exploited. Future research is poised to expand into several exciting areas:

-

New Therapeutic Targets: The scaffold's proven ability to inhibit kinases and other ATP-binding enzymes makes it a prime candidate for screening against targets in oncology, such as mutant EGFR kinases, and in inflammatory diseases. [5]* Structure-Based Design: With an increasing number of crystal structures of target enzymes in complex with inhibitors, computational and structure-based design will play a larger role in creating analogs with enhanced potency and selectivity. [6]* Prodrug Strategies: To overcome potential issues with solubility or cell permeability, particularly for highly polar analogs like the phosphonates, prodrug approaches can be employed. This involves masking polar groups with moieties that are cleaved intracellularly to release the active drug. [7]

Conclusion

The structure-activity relationship of this compound analogs is a rich and compelling field that exemplifies the core principles of modern medicinal chemistry. The strategic placement of a phenyl group at the N9 position of the guanine core has created a versatile platform for developing potent and selective enzyme inhibitors. Detailed analysis has shown that subtle modifications to the substitution pattern on this phenyl ring, the nature of any linking atoms, and additions to other parts of the purine system can lead to dramatic changes in biological activity. The case studies of HSV thymidine kinase and purine nucleoside phosphorylase inhibitors highlight how a deep understanding of SAR, coupled with robust synthetic and biological evaluation workflows, can transform a simple scaffold into highly effective therapeutic candidates. The continued exploration of this privileged structure promises to yield novel treatments for a wide range of human diseases.

References

-

Bochman, M. L., et al. (2008). N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases. PMC, NIH. [Link]

-

Al-Obaid, A. M., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. [Link]

-

Kulik, K., et al. (2006). Synthesis and biological activity of tricyclic analogues of 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine. PubMed. [Link]

-

Gil, Y. G., et al. (1995). 9-[(Phosphonoalkyl)benzyl]guanines. Multisubstrate analogue inhibitors of human erythrocyte purine nucleoside phosphorylase. PubMed. [Link]

-

Gebhardt, B. M., et al. (1996). 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, suppresses herpes virus reactivation in mice. PubMed. [Link]

-

Wright, G. E., et al. (1988). Quantitative Structure-Activity Relationships of N2-phenylguanines as Inhibitors of Herpes Simplex Virus Thymidine Kinases. PubMed. [Link]

-

Kaufman, H. E., et al. (1996). Effect of 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, on clinical recurrences of ocular herpetic keratitis in squirrel monkeys. PubMed. [Link]

-

Cihlar, T., et al. (2009). GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions. PubMed. [Link]

-

Ma, T., et al. (2010). Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs. PubMed. [Link]

-

Lei, H., et al. (2020). Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. PubMed. [Link]

Sources

- 1. 9-[(Phosphonoalkyl)benzyl]guanines. Multisubstrate analogue inhibitors of human erythrocyte purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GS-9191 is a novel topical prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine with antiproliferative activity and possible utility in the treatment of human papillomavirus lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Phenylguanine: A Technical Guide to a Purine Analog in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of 9-phenylguanine, a synthetic purine analog. By examining its chemical properties, mechanism of action, and relevant experimental protocols, we aim to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential. This document moves beyond a simple recitation of facts to offer insights into the causal relationships that drive its biological activity, grounded in established scientific principles.

Introduction: The Significance of Purine Analogs

Purine analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking the structure of endogenous purines, adenine and guanine, these molecules can competitively inhibit enzymes involved in nucleic acid synthesis and metabolism, leading to the disruption of cellular replication and viral proliferation. This compound (C11H9N5O) belongs to this critical class of compounds, characterized by the substitution of a phenyl group at the 9-position of the guanine core. This structural modification offers a unique scaffold for potential therapeutic agents, distinguishing it from other well-studied 9-substituted purines.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental and therapeutic contexts.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C11H9N5O | |

| IUPAC Name | 2-amino-9-phenyl-1H-purin-6-one | |

| Molecular Weight | 227.22 g/mol | |

| CAS Number | 14443-33-5 |

A summary of the key chemical properties of this compound.

Synthesis of 9-Substituted Guanine Analogs: A General Approach

While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, the synthesis of 9-substituted guanine analogs generally follows established organic chemistry principles. A common strategy involves the nucleophilic substitution of a leaving group at the 9-position of a protected guanine derivative. For instance, the synthesis of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine involves the nucleophilic substitution of a mesylate group by a purine sodium salt.

A plausible synthetic route for this compound could involve the reaction of a suitably protected guanine with a phenylating agent under conditions that favor N9-alkylation.

Mechanism of Action: Insights from Related Purine Analogs

Direct studies on the specific molecular targets of this compound are limited. However, by examining the well-documented mechanisms of structurally similar 9-substituted purine analogs, we can infer its likely biological activities. Many of these analogs are potent inhibitors of key enzymes in the purine salvage pathway, most notably Purine Nucleoside Phosphorylase (PNP).

Purine Nucleoside Phosphorylase (PNP) Inhibition

PNP is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate. Inhibition of PNP can lead to an accumulation of its substrates, particularly deoxyguanosine, which is selectively toxic to T-cells. This T-cell specific toxicity makes PNP inhibitors promising candidates for the treatment of T-cell mediated autoimmune diseases and T-cell malignancies.

Several 9-substituted guanine and 9-deazaguanine derivatives have been identified as potent PNP inhibitors. For example, 9-benzyl-9-deazaguanine is a potent inhibitor of PNP with a Ki of 12 nM. The design of these inhibitors often focuses on creating analogs that can favorably interact with the active site of the PNP enzyme.

The phenyl group at the 9-position of this compound could potentially interact with a hydrophobic pocket in the active site of PNP, contributing to its inhibitory activity.

Experimental Workflow: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol provides a generalized, colorimetric method for assessing the inhibitory activity of compounds like this compound against PNP. The assay measures the production of uric acid from inosine in a coupled reaction.

PNP Inhibition Assay Workflow

Materials:

-

Purified PNP enzyme

-

Inosine (substrate)

-

Xanthine oxidase (coupling enzyme)

-

Phosphate buffer

-

This compound (or other test inhibitors)

-

Microplate reader capable of UV absorbance measurements

-

UV-transparent 96-well plates

Procedure:

-

Prepare Reagents: Dissolve the PNP enzyme, inosine, and xanthine oxidase in a suitable phosphate buffer. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, PNP enzyme, and varying concentrations of this compound to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Initiate Reaction: Add the inosine substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: After incubation, add xanthine oxidase to the wells. This will convert the hypoxanthine produced by PNP into uric acid.

-

Measurement: Measure the absorbance of the wells at 293 nm. The amount of uric acid produced is directly proportional to the PNP activity.

-

Data Analysis: Calculate the percent inhibition of PNP activity for each concentration of this compound and determine the IC50 value.

Herpes Simplex Virus (HSV) Thymidine Kinase (TK) Inhibition

Another potential target for this compound, based on the activity of related compounds, is HSV TK. This viral enzyme is responsible for the phosphorylation of thymidine and other nucleoside analogs. Phosphorylated nucleoside analogs can then be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

N2-phenyl-9-(hydroxyalkyl)guanines have been shown to be potent inhibitors of HSV TKs. For instance, 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG) has been demonstrated to suppress herpes virus reactivation in mice. These compounds act as substrates for the viral TK and are subsequently phosphorylated. The phosphorylated form can then inhibit viral DNA polymerase.

Biological Effects and Therapeutic Potential

The therapeutic potential of this compound is largely inferred from the activities of its close analogs.

| Compound Class | Primary Target | Therapeutic Indication | Key Findings | References |

| 9-Arylmethyl-9-deazaguanines | Purine Nucleoside Phosphorylase (PNP) | T-cell mediated autoimmune diseases, T-cell malignancies | Potent and selective inhibition of PNP, leading to T-cell specific apoptosis. | |

| N2-Phenyl-9-(hydroxyalkyl)guanines | Herpes Simplex Virus Thymidine Kinase (HSV TK) | Herpes virus infections | Inhibition of viral replication and suppression of viral reactivation. |

A summary of the biological effects and therapeutic potential of compound classes related to this compound.

Impact on Cellular Signaling Pathways

The inhibition of key enzymes like PNP by purine analogs can have significant downstream effects on cellular signaling pathways.

By inhibiting PNP, 9-substituted purine analogs can lead to an accumulation of deoxyguanosine. In T-cells, this is converted to deoxyguanosine triphosphate (dGTP), which can inhibit ribonucleotide reductase, leading to a depletion of other deoxynucleoside triphosphates and ultimately inducing apoptosis.

Signaling Pathway of PNP Inhibition

Conclusion and Future Directions

This compound represents a purine analog with therapeutic potential, largely inferred from the well-documented activities of its structural relatives. Its phenyl substituent at the 9-position provides a unique chemical scaffold that warrants further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol for this compound.

-

Target Identification and Validation: Comprehensive screening of this compound against a panel of relevant enzymes, including PNP and viral kinases, to definitively identify its molecular targets.

-

In Vitro and In Vivo Efficacy Studies: Evaluation of the biological activity of this compound in relevant cell-based assays and animal models to assess its therapeutic potential.

By systematically addressing these areas, the scientific community can fully elucidate the potential of this compound as a novel therapeutic agent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lossani, A., Savi, L., Manikowski, A., Maioli, A., Gambino, J., Focher, F., Spadari, S., & Wright, G. E. (2012). N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases. Journal of Molecular Biochemistry, 1(1), 21–25. [Link]

-

Gebhardt, B. M., Wright, G. E., Xu, H., & Hill, J. M. (1996). 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, suppresses herpes virus reactivation in mice. Antiviral Research, 30(2-3), 87–94. [Link]

-

Stoeckler, J. D., Ealick, S. E., Bugg, C. E., & Parks, R. E. (1986). Purine nucleoside phosphorylase inhibitors: biochemical and pharmacological studies with 9-benzyl-9-deazaguanine and related compounds. Federal proceedings, 45(12), 2773–2778. [Link]

Potential therapeutic targets of 9-Phenylguanine

An In-Depth Technical Guide to the Therapeutic Targets of Phenylguanine Analogs

Abstract

The phenylguanine scaffold represents a versatile and privileged structure in modern medicinal chemistry, serving as the foundation for potent inhibitors of critical enzymes involved in nucleoside metabolism and viral replication. This technical guide provides an in-depth analysis of the primary and emerging therapeutic targets of 9-phenylguanine and its key derivatives. We elucidate the mechanisms of action, explore the therapeutic rationale, and provide detailed experimental workflows for two principal targets: Purine Nucleoside Phosphorylase (PNP) and viral Thymidine Kinase (TK). Inhibition of PNP offers significant potential in the treatment of T-cell malignancies, autoimmune disorders, and certain infectious diseases by disrupting the purine salvage pathway. Concurrently, inhibition of viral TK by specific phenylguanine analogs presents a targeted strategy for suppressing the reactivation of herpesviruses. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate the exploration and development of next-generation phenylguanine-based therapeutics.

Part 1: The Phenylguanine Scaffold: A Privileged Structure in Drug Discovery

The this compound core structure combines the hydrogen-bonding capabilities of the guanine base with the tunable steric and electronic properties of a phenyl ring. This unique combination allows for high-affinity interactions with the active sites of various enzymes, making it a "privileged scaffold" in drug design. Medicinal chemists can readily modify both the purine-like core (e.g., creating deaza-analogs) and the phenyl ring (e.g., adding substituents) to optimize potency, selectivity, and pharmacokinetic properties for a given target. While this compound itself is a foundational structure, much of the therapeutic development has focused on N²-phenylguanines and 9-substituted-deazaguanine derivatives, which exhibit enhanced biological activity.

Part 2: Primary Therapeutic Target: Purine Nucleoside Phosphorylase (PNP)

The Role of PNP in Purine Salvage and T-Cell Function

Purine Nucleoside Phosphorylase (PNP) is a ubiquitously expressed enzyme that plays a crucial role in the purine salvage pathway.[1] This pathway allows cells to recycle purine bases from the breakdown of nucleosides, which is an energetically favorable alternative to de novo synthesis.[1] PNP catalyzes the reversible phosphorolytic cleavage of (deoxy)guanosine and (deoxy)inosine into their respective bases (guanine, hypoxanthine) and (deoxy)ribose-1-phosphate.[2]

A critical insight into the therapeutic potential of PNP inhibition comes from observations of patients with a rare genetic deficiency in the PNP enzyme. These individuals exhibit a profound T-cell immunodeficiency, with T-cell counts as low as 1-3% of normal levels, while B-cell function remains largely intact.[3][4] This clinical finding highlights the critical dependence of T-lymphocytes on the purine salvage pathway for proliferation and function, providing a strong rationale for developing PNP inhibitors as selective T-cell modulating agents.[3]

Mechanism of Action of Phenylguanine-based PNP Inhibitors

Phenylguanine analogs, particularly 9-substituted-9-deazaguanines, are potent inhibitors of PNP, with some compounds demonstrating Ki values in the low nanomolar range.[5][6] By blocking the active site of PNP, these inhibitors prevent the breakdown of its substrates. This leads to the systemic accumulation of deoxyguanosine.[1]

Within proliferating T-cells, deoxyguanosine is phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate and subsequently to deoxyguanosine triphosphate (dGTP).[4] The resulting high intracellular concentration of dGTP is cytotoxic due to two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: dGTP is a potent allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[1]

-

Disruption of DNA Synthesis: The accumulation of dGTP can also directly interfere with DNA polymerase activity.[1]

This selective accumulation of a toxic metabolite in T-cells underpins the therapeutic window for PNP inhibitors.

PNP Inhibition Pathway

Therapeutic Applications of PNP Inhibition

The selective targeting of T-cells makes PNP inhibitors promising candidates for several diseases:

-

T-Cell Malignancies: In cancers like T-cell Acute Lymphoblastic Leukemia (T-ALL), malignant T-cells proliferate uncontrollably. PNP inhibitors can selectively induce apoptosis in these cells, reducing the leukemic burden.[7][8] Several novel inhibitors show highly selective cytotoxicity toward T-lymphoblastic cell lines with minimal effect on other cancer cells.[5][8]

-

Autoimmune Disorders: Conditions such as psoriasis, rheumatoid arthritis, and Crohn's disease are characterized by overactive T-cells that attack the body's own tissues.[3] By dampening the activity of these pathogenic T-cells, PNP inhibitors can reduce inflammation and tissue damage.[3][7]

-

Infectious Diseases: The PNP enzyme is also a viable target in pathogens. Selective inhibitors have been designed to target PNP from Mycobacterium tuberculosis and Plasmodium falciparum, offering a potential therapeutic strategy against these infectious agents.[8]

-

Immuno-Oncology: Contrary to the traditional view of PNP inhibition causing immunosuppression, recent evidence suggests it can have immune-activating effects. This has led to the exploration of PNP inhibitors as novel immuno-oncology agents and vaccine adjuvants, potentially by modulating purinergic signaling in the tumor microenvironment.[9]

Experimental Workflows for Evaluating PNP Inhibitors

A tiered approach is essential for characterizing novel PNP inhibitors, moving from biochemical validation to cellular and in vivo efficacy.

PNP Inhibitor Evaluation Workflow

Protocol 1: Biochemical PNP Inhibition Assay This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PNP.[10][11][12]

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against purified human PNP.

-

Materials:

-

Recombinant human PNP enzyme.

-

Substrate: Inosine or guanosine.

-

Phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.5).

-

Detection reagent: A system to measure the product (hypoxanthine or guanine) or the consumption of the substrate. A common method involves coupling the reaction to xanthine oxidase, which generates a detectable signal (e.g., uric acid or H₂O₂).

-

Test compound (e.g., this compound derivative) dissolved in DMSO.

-

96- or 384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

Add a fixed concentration of PNP enzyme to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., inosine).

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Cell-Based T-Cell Line Cytotoxicity Assay This assay assesses the functional consequence of PNP inhibition in a relevant cellular context.[13][14][15]

-

Objective: To determine the CC₅₀ (half-maximal cytotoxic concentration) of the test compound in a T-lymphoblastic cell line (e.g., CCRF-CEM).

-

Materials:

-

CCRF-CEM cells.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound and deoxyguanosine (dG).

-

Cell viability reagent (e.g., ATPLite™, Resazurin, or similar).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed CCRF-CEM cells at a specific density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the test compound in the presence of a fixed, non-toxic concentration of deoxyguanosine (e.g., 10 µM) to potentiate the effect of PNP inhibition.[6] Include controls with no compound and no dG.

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) with a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ value from the dose-response curve.

-

Part 3: Secondary Therapeutic Target: Viral Thymidine Kinase (TK)

The Role of TK in Herpesvirus Replication

Herpes simplex viruses (HSV-1 and HSV-2) are DNA viruses that establish lifelong latent infections, primarily in neurons.[16] For replication, these viruses require a pool of deoxynucleoside triphosphates. While actively dividing host cells have cellular thymidine kinase to phosphorylate thymidine, terminally differentiated cells like neurons have very low levels of this enzyme.[16] To overcome this, HSV encodes its own viral Thymidine Kinase (TK), which is essential for phosphorylating nucleosides to sustain viral DNA synthesis during reactivation from latency.[17] This viral-specific enzyme presents an attractive target for selective antiviral therapy.

Mechanism of Action of Phenylguanine-based TK Inhibitors

Certain N²-phenyl-9-(hydroxyalkyl)guanine derivatives, such as 9-(4-hydroxybutyl)-N²-phenylguanine (HBPG), are potent and selective inhibitors of HSV TK.[16][18][19] These compounds are structurally similar to acyclonucleoside antivirals like acyclovir.[17]

Interestingly, studies have shown that HBPG is not only an inhibitor but also an excellent substrate for viral TK, being phosphorylated with an efficiency similar to the natural substrate thymidine.[20] However, the resulting HBPG-triphosphate is a very poor inhibitor of the viral DNA polymerase.[17] This suggests that the primary mechanism of action is not as a chain terminator (like acyclovir) but as a potent competitive inhibitor that occupies the active site of the viral TK, preventing it from phosphorylating natural nucleosides and thereby halting the viral replication cycle.[17][20]

Therapeutic Application: Suppression of Viral Reactivation

The key therapeutic application for these TK inhibitors is the suppression of HSV reactivation from latency.[16] Systemic administration of HBPG has been shown to significantly reduce the incidence of viral reactivation and the amount of viral DNA in animal models of herpetic keratitis and encephalitis.[16][18] By inhibiting the initial, critical step of nucleoside phosphorylation in latently infected neurons, these compounds can prevent the virus from re-entering the lytic cycle.

Experimental Workflows for Evaluating TK Inhibitors

Protocol 1: Biochemical Viral TK Inhibition Assay This assay quantifies the direct inhibitory effect of a compound on the viral enzyme.

-

Objective: To determine the IC₅₀ of the test compound against recombinant HSV-1 or HSV-2 TK.

-

Materials:

-

Recombinant HSV-1 or HSV-2 TK.

-

Substrate: [³H]-Thymidine.

-

ATP and MgCl₂.

-

Reaction buffer.

-

Test compound.

-

Filter paper discs (e.g., DE81) and scintillation fluid.

-

-

Procedure:

-

Prepare reaction mixtures containing buffer, ATP, MgCl₂, and serial dilutions of the test compound.

-

Add the recombinant TK enzyme to the mixtures.

-

Initiate the reaction by adding [³H]-Thymidine.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by spotting aliquots onto DE81 filter discs.

-

Wash the discs multiple times with a suitable buffer (e.g., ammonium formate) to remove unreacted [³H]-Thymidine, retaining the phosphorylated, charged product.

-

Measure the radioactivity on the discs using a scintillation counter.

-

Calculate the IC₅₀ from the dose-response curve.[20]

-

Protocol 2: In Vivo HSV Reactivation Model (Mouse) This workflow assesses the ability of a compound to suppress viral reactivation in a living organism.[16]

-

Objective: To evaluate the in vivo efficacy of the test compound in preventing stress-induced HSV-1 reactivation.

-

Materials:

-

Mice latently infected with an HSV-1 strain (e.g., McKrae).

-

Test compound formulated for systemic administration (e.g., in corn oil for intraperitoneal injection).

-

A method for inducing reactivation (e.g., hyperthermic stress).

-

Equipment for sample collection (ocular swabs, trigeminal ganglia).

-

-

Procedure:

-

Establish a latent HSV-1 infection in a cohort of mice.

-

Divide the latently infected mice into a treatment group (receiving the test compound) and a control group (receiving vehicle only).

-

Administer the compound or vehicle according to a pre-defined dosing schedule.

-

During the treatment period, subject the mice to hyperthermic stress to induce viral reactivation.

-

After the final treatment, sacrifice the animals and collect relevant tissues (e.g., ocular swabs, trigeminal ganglia).

-

Quantify the presence of infectious virus in the collected samples via plaque assay on a susceptible cell line (e.g., Vero cells).

-

Additionally, quantify viral DNA in trigeminal ganglia using quantitative PCR (qPCR).

-

Compare the viral load (infectious virus and viral DNA) between the treated and control groups to determine the efficacy of the compound.[16]

-

Part 4: Other Potential Targets and Future Directions

While PNP and viral TK are the most well-defined targets for phenylguanine derivatives, the scaffold's versatility suggests other potential applications. Studies have shown that some phenylguanine-related structures exhibit anti-proliferative effects against breast cancer cell lines through mechanisms that may be independent of PNP, possibly involving apoptosis induction via non-canonical pathways.[21]

Another emerging area of interest is the galectin family of proteins. Galectin-9, in particular, is an immune checkpoint ligand that interacts with receptors like TIM-3 and PD-1 to modulate immune responses.[22][23][24] Its role in tumor immune escape makes it an attractive therapeutic target.[23][25] Future research could explore whether phenylguanine analogs can be designed to interfere with the Galectin-9 signaling axis, representing a novel immunotherapeutic strategy.

Future drug development efforts will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To design next-generation inhibitors with improved potency, selectivity (e.g., pathogen PNP vs. human PNP), and drug-like properties.

-

Dual-Target Inhibitors: Creating molecules that can simultaneously inhibit multiple targets, such as PNP and another enzyme in a cancer-related pathway.

-